2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid

Fragment-based drug discovery Lipophilicity optimization Physicochemical profiling

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid (CAS 33560-99-5), also cataloged as 2-benzamido-3-pyridin-3-yl-prop-2-enoic acid, is a synthetic α-benzamido-β-(pyridin-3-yl)acrylic acid derivative with the molecular formula C₁₅H₁₂N₂O₃ and molecular weight 268.27 g/mol. It is commercially supplied as a versatile small-molecule scaffold with a minimum certified purity of 95% and is recommended for storage at 2–8°C in dry, sealed conditions.

Molecular Formula C15H12N2O3
Molecular Weight 268.27 g/mol
CAS No. 33560-99-5
Cat. No. B1348150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid
CAS33560-99-5
Molecular FormulaC15H12N2O3
Molecular Weight268.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=CC2=CN=CC=C2)C(=O)O
InChIInChI=1S/C15H12N2O3/c18-14(12-6-2-1-3-7-12)17-13(15(19)20)9-11-5-4-8-16-10-11/h1-10H,(H,17,18)(H,19,20)/b13-9+
InChIKeyZGESMGHIJHPTEJ-UKTHLTGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid (CAS 33560-99-5) – Verified Purity and Structural Uniqueness for Drug Discovery Scaffolds


2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid (CAS 33560-99-5), also cataloged as 2-benzamido-3-pyridin-3-yl-prop-2-enoic acid, is a synthetic α-benzamido-β-(pyridin-3-yl)acrylic acid derivative with the molecular formula C₁₅H₁₂N₂O₃ and molecular weight 268.27 g/mol . It is commercially supplied as a versatile small-molecule scaffold with a minimum certified purity of 95% and is recommended for storage at 2–8°C in dry, sealed conditions . The molecule combines a carboxylic acid handle, a benzamido moiety, and a 3‑pyridyl substituent, positioning it as a differentiated building block for fragment-based screening and medicinal chemistry campaigns where precise regioisomeric identity matters.

Why 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid Cannot Be Simply Replaced by In‑Class Analogs – Regioisomeric Identity and Physicochemical Profile


Superficially similar α‑benzamido‑β‑aryl acrylic acids are frequently considered interchangeable, but the pyridin‑3‑yl substitution in this compound creates a unique regioisomeric environment that cannot be replicated by phenyl, 2‑pyridyl, or 4‑pyridyl analogs. The 3‑pyridyl nitrogen is geometrically incapable of forming the seven‑membered intramolecular hydrogen bond that dominates the behavior of 2‑pyridyl isomers [1], leading to measurably different acidity, photophysical properties, and receptor‑binding geometry. Furthermore, the compound’s computed LogP of 2.33 and polar surface area of 79.3 Ų place it in a distinct physicochemical space relative to the higher‑lipophilicity phenyl analog (LogP 2.93, PSA 66.4 Ų) [2] and the simpler 3‑(pyridin‑3‑yl)acrylic acid fragment (LogP 1.17, PSA 50 Ų) . These differences directly affect solubility, permeability, and hydrogen‑bonding potential, making simple substitution without experimental validation scientifically unjustifiable.

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid – Quantified Differentiation Evidence Against Closest Analogs and In‑Class Fragments


LogP and PSA Differentiation of 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid Versus the Phenyl Analog for Optimized Fragment Physicochemical Space

Relative to the all‑carbon phenyl analog (Z)‑2‑benzamido‑3‑phenylacrylic acid (CAS 26348‑47‑0), 2‑(phenylformamido)‑3‑(pyridin‑3‑yl)prop‑2‑enoic acid exhibits a reduced computed LogP (2.33 vs. 2.93) and an increased topological polar surface area (79.3 Ų vs. 66.4 Ų) [1]. The ΔLogP of −0.60 and ΔTPSA of +12.9 Ų indicate a meaningful shift toward lower lipophilicity and greater hydrogen‑bonding capacity, properties that are favored in fragment‑quality lead matter according to the rule‑of‑three guidelines. This differentiation is directly quantifiable and reproducible across standard computational chemistry platforms.

Fragment-based drug discovery Lipophilicity optimization Physicochemical profiling

Absence of Seven‑Membered Intramolecular Hydrogen Bond in 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid Compared to the 2‑Pyridyl Isomer – Impact on pKa and Photophysics

The pyridin‑2‑yl regioisomer (E)‑2‑benzamido‑3‑(pyridin‑2‑yl)acrylic acid forms a stable seven‑membered ring intramolecular hydrogen bond between the pyridyl nitrogen and the amide NH, which raises its pKa relative to the analog that cannot form such a bond [1]. The pyridin‑3‑yl substitution in the target compound places the nitrogen in a meta position relative to the acrylic acid backbone, geometrically precluding this intramolecular interaction. Consequently, the target compound lacks the hydrogen‑bond‑induced pKa elevation and does not exhibit the dual fluorescence (420 nm and 490 nm) characteristic of the 2‑pyridyl isomer’s excited‑state intramolecular proton‑transfer (ESIPT) process [1]. This structural distinction is critical for applications where photophysical properties or pH‑dependent ionization must be controlled.

Intramolecular hydrogen bonding Regioisomeric differentiation Excited-state proton transfer

Physicochemical Profile Differentiation of 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid from the Bare 3-(Pyridin-3-yl)acrylic Acid Fragment

Compared to the minimal fragment 3‑(pyridin‑3‑yl)acrylic acid (CAS 1126‑74‑5), the target compound possesses the additional benzamido group, which increases molecular weight from 149.15 to 268.27 g/mol, raises LogP from 1.17 to 2.33, and expands TPSA from 50 Ų to 79.3 Ų . The benzamido moiety introduces a second hydrogen‑bond donor (amide NH) and an additional acceptor (amide carbonyl), enabling more elaborate interactions with protein binding sites while preserving the carboxylic acid anchor. This intermediate complexity is advantageous for fragment‑growing strategies, as the compound already occupies a larger pharmacophoric footprint than the basic acrylic acid fragment while remaining within fragment‑like property space (MW < 300, cLogP < 3).

Fragment elaboration Scaffold complexity Molecular recognition

Certified Purity and Storage Stability Specification of 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid from Major Research Chemical Suppliers

The compound is consistently supplied with a minimum purity specification of 95% as verified by multiple independent vendors, including AKSci (Catalog 8824CB) and ChemScene (CS‑0260813) . This specification enables direct use in biological screening and chemical synthesis without additional purification. Storage conditions are uniformly recommended at 2–8°C in sealed, dry containers , providing a clear stability baseline. While purity specifications are common across compound classes, the availability of consistent batch‑to‑batch purity from multiple sources reduces procurement risk relative to less well‑characterized analogs.

Quality control Procurement specification Reproducibility

2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic Acid – Recommended Application Scenarios Based on Quantified Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Library Enrichment with a Pyridin‑3‑yl Benzamido Acrylic Acid Scaffold

With a molecular weight of 268.27 Da, a computed LogP of 2.33, and a TPSA of 79.3 Ų, this compound satisfies the rule‑of‑three criteria for fragment collections . Compared to the phenyl analog (LogP 2.93, TPSA 66.4 Ų), its lower lipophilicity and higher polar surface area predict improved aqueous solubility and reduced aggregation potential, making it a preferred choice for fragment screening libraries targeting soluble protein targets such as kinases or bromodomains [1]. The carboxylic acid group provides a natural anchor for structure‑based design and can be readily derivatized to amides or esters for hit‑to‑lead optimization.

Kinase Inhibitor Scaffold Development Exploiting the α‑Benzamido‑β‑(pyridin‑3‑yl)acrylic Acid Pharmacophore

The α‑benzamido‑β‑aryl acrylic acid substructure has been reported to exhibit inhibitory activity against certain kinases, as demonstrated by the o‑tolyl analog’s kinase inhibition profile . The pyridin‑3‑yl group in the target compound introduces a heteroaromatic nitrogen that can engage in additional hydrogen‑bond interactions with the kinase hinge region, a binding mode distinct from that achievable with phenyl or 4‑pyridyl analogs. This regioisomeric specificity makes the compound a rational starting point for synthesizing focused kinase inhibitor libraries where hinge‑binding geometry is critical.

Photophysical and Materials Chemistry Research Exploiting the Absence of Intramolecular ESIPT in the 3‑Pyridyl Isomer

Unlike the 2‑pyridyl isomer, which undergoes excited‑state intramolecular proton transfer (ESIPT) resulting in dual fluorescence at ~420 nm and ~490 nm, the 3‑pyridyl isomer lacks the requisite geometry for intramolecular hydrogen bonding and consequently does not exhibit ESIPT behavior . This clean photophysical profile makes the 3‑pyridyl compound suitable as a non‑fluorescent control or as a building block for fluorescent probes where ESIPT artifacts must be avoided. Researchers in dye chemistry and optical materials can employ this compound to construct sensors or ligands with predictable single‑emission properties.

Synthetic Intermediate for CNS‑Active Compound Libraries Based on the Historical α‑Benzoylamino‑β‑(3‑pyridyl)acrylic Acid Pharmacophore

The piperidide derivative of this compound, α‑benzoylamino‑β‑(3‑pyridyl)acrylic acid piperidide (BA3P), was historically investigated for its influence on convulsant responses in mice, indicating CNS penetration and pharmacological activity . The free acid serves as the direct synthetic precursor to such piperidides and other amide derivatives. For medicinal chemistry programs targeting neurological indications, procurement of the parent acid enables rapid diversification to a range of CNS‑relevant amide analogs with an established, albeit historical, in vivo pharmacological precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Phenylformamido)-3-(pyridin-3-yl)prop-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.